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Introduction

Convolamine is a tropane alkaloid traditionally utilized in Ayurvedic medicine as a key
component of "Shankhpushpi,” a preparation derived from Convolvulus pluricaulis (also known
as Convolvulus prostratus).[1][2][3] Historically, Shankhpushpi has been revered for its
nootropic and cognitive-enhancing properties, employed to improve memory, intellect, and
manage nervous disorders such as anxiety and insomnia.[1][4] Modern pharmacological
research has identified convolamine as a potent positive allosteric modulator of the Sigma-1
Receptor (S1R), a unique intracellular chaperone protein.[5][6] This activity is believed to
underpin the neuroprotective and cognitive-enhancing effects observed in traditional use.[5][6]
This technical guide provides an in-depth overview of convolamine, presenting quantitative
data, detailed experimental protocols, and outlining its molecular signaling pathways.

Phytochemistry and Extraction

Convolamine is one of several bioactive compounds found in C. pluricaulis, which also
contains other alkaloids, flavonoids like kaempferol, and phenolic compounds such as
scopoletin.[1][3]
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Experimental Protocol: Extraction and Fractionation of
Convolamine

A general procedure for the extraction and fractionation of alkaloids from C. pluricaulis is as
follows:

Drying and Pulverization: The whole plant material of C. pluricaulis is air-dried in the shade
and then pulverized into a coarse powder.

o Solvent Extraction: The powdered plant material is subjected to extraction with chloroform.
This process is typically repeated three times to ensure maximum yield.[7]

o Concentration: The resulting chloroform extracts are combined and concentrated under
reduced pressure to yield a crude extract.

o Flash Chromatography: The crude chloroform extract is then subjected to flash
chromatography for fractionation.[7]

o Stationary Phase: Silica gel.
o Mobile Phase: A mixture of chloroform and ethyl acetate, typically in an 8:2 ratio.[7]

o Fraction Collection and Analysis: Four main fractions are collected and evaporated to
dryness. Each fraction is then resuspended in chromatographic grade chloroform for further
analysis, such as gas chromatography coupled with mass spectrometry (GC-MS), to identify
and quantify the presence of convolamine and other constituents.[7]

Pharmacological Activity and Quantitative Data

Convolamine's primary pharmacological activity is its positive allosteric modulation of the S1R.
[5][6] It does not bind to the orthosteric site of S1R agonists or antagonists but enhances the
binding and efficacy of S1R agonists.[2][6]

Quantitative Data Summary

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.benchchem.com/product/b000090?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10097163/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10097163/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10097163/
https://www.benchchem.com/product/b000090?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10097163/
https://www.benchchem.com/product/b000090?utm_src=pdf-body
https://www.protocols.io/view/y-maze-protocol-eq2lyjr1mlx9/v1
https://www.researchgate.net/publication/234086192_SKF83959_is_a_Potent_Allosteric_Modulator_of_Sigma-1_Receptor
https://pmc.ncbi.nlm.nih.gov/articles/PMC6433746/
https://www.researchgate.net/publication/234086192_SKF83959_is_a_Potent_Allosteric_Modulator_of_Sigma-1_Receptor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Parameter Value Description Reference(s)

In Vitro Efficacy

Concentration of
convolamine that
produces a half-

IC50 (S1R Positive maximal shift in the

) 289 nM [8]

Modulation) IC50 of the S1R
agonist PRE-084 in an
S1R/BIiP dissociation

assay.

Convolamine

Effect on PRE-084 ] potentiates the effect
Shifts to lower values ) [9]
IC50 of the S1R agonist
PRE-084.

In Vitro Binding Affinity

Convolamine shows
no significant direct

S1R Binding > 30 uM (IC50) binding to the S1R [8]
agonist/antagonist

binding site.

Convolamine shows
o no significant binding
S2R Binding > 30 uM (IC50) ) [8]
to the Sigma-2

Receptor.

Marked inhibition of

CB2 receptors, Kv Screening against a

channels, and 5-HT3 panel of 47 receptors
Other Receptor receptor binding at 0.1  and binding sites
Interactions or 1 uM. Stimulation revealed some off-

of 5-HT1B receptors target activity at

at these higher concentrations.

concentrations.

In Vivo Efficacy
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Dose at which

convolamine restored
Effective Dose (mice) ~1 mg/kg (IP) learning in various [6]119]

mouse models of

cognitive impairment.

Experimental Protocols
Zebrafish Phenotypic Screening for Neuroactive
Compounds

This protocol is used for high-throughput screening to identify compounds that modulate
neuronal function.

Animal Model:wfslab knockout (KO) zebrafish larvae, which exhibit a hyperlocomotor
response to visual stimuli.[9]

e Compound Administration: A library of compounds, including convolamine, is added to the
wells containing individual 5 days post-fertilization (dpf) larvae.[8]

o Behavioral Assay: The visual-motor response of the larvae is recorded and analyzed. The
assay measures the locomotor response in wild-type (WT) and KO larvae.[8]

o Data Analysis: A "Phenotypic Index" (PI) is calculated to identify compounds that specifically
rescue the hyperlocomotor phenotype in KO larvae without significantly affecting the
behavior of WT larvae. Convolamine was identified as a hit that restored normal mobility in
wfslab KO larvae.[8]

Sigma-1 Receptor/BiP Dissociation Assay
This in vitro assay assesses the functional activity of compounds on the S1R.

e Cell Line: CHO cells overexpressing GFP-tagged S1R (GFP-S1R-o0e).[8]

o Treatment: Cells are incubated with the test compound (e.g., convolamine, PRE-084) for 30
minutes at 37°C.[8]
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e Immunoprecipitation: GFP-S1R is immunoprecipitated from the cell lysate.

e Western Blotting: The amount of BiP that co-immunoprecipitates with S1R is quantified by
Western blotting.

e Principle: S1R agonists cause the dissociation of S1IR from its chaperone protein, BiP.
Positive allosteric modulators like convolamine will enhance the dissociation induced by an
S1R agonist.[8]

Mouse Models of Cognitive Impairment

o Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long, 20 cm high).[1]
e Procedure:
o Mice are acclimated to the testing room for at least one hour before the test.[5]

o Each mouse is placed in the center of the maze and allowed to explore freely for a set
duration (e.g., 8 minutes).[1][5]

o The sequence of arm entries is recorded.
o Data Analysis:
o An alternation is defined as successive entries into the three different arms.[1]

o The percentage of spontaneous alternation is calculated as: (Number of alternations /
(Total number of arm entries - 2)) x 100.

o Adecrease in spontaneous alternation indicates a deficit in spatial working memory.

o Apparatus: A two-compartment cage with a light and a dark chamber, separated by a
guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot
shock.[10][11]

e Procedure (Training):

o The mouse is placed in the light compartment.
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o After a short habituation period, the door to the dark compartment is opened.

o When the mouse enters the dark compartment, the door closes, and a mild foot shock
(e.g., 0.3 mAfor 2 seconds) is delivered.[12]

Procedure (Testing):

o 24 hours after training, the mouse is placed back into the light compartment.

o The latency to enter the dark compartment is measured.

o Alonger latency indicates better retention of the aversive memory.

Apparatus: A circular pool (e.g., 90-100 cm in diameter) filled with opaque water. A
submerged platform is hidden in one quadrant.[13][14]

Procedure (Training):

o Mice are subjected to multiple trials per day for several consecutive days.

o In each trial, the mouse is placed in the water at a different starting position and must find
the hidden platform.

o If the mouse does not find the platform within a set time (e.g., 90 seconds), it is guided to
it.

Procedure (Probe Trial):

o 24-72 hours after the last training session, the platform is removed, and the mouse is
allowed to swim freely for a set duration (e.g., 90 seconds).[13]

Data Analysis:

o During training, the escape latency (time to find the platform) is recorded.

o During the probe trial, the time spent in the target quadrant (where the platform was
located) is measured. A preference for the target quadrant indicates spatial memory.
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Signaling Pathways and Mechanisms of Action

Convolamine, as a positive allosteric modulator of S1R, enhances the downstream signaling
cascades initiated by S1R activation. The S1R is located at the mitochondria-associated
endoplasmic reticulum (ER) membrane, where it plays a crucial role in regulating intracellular
calcium homeostasis and cellular stress responses.[15][16]

S1R Activation and Downstream Signaling
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Caption: Convolamine-mediated S1R signaling pathway.
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Positive allosteric modulation of S1R by convolamine enhances the dissociation of S1R from
BiP in the presence of an endogenous or exogenous agonist.[17] The activated S1R then
stabilizes the IP3 receptor at the ER membrane, leading to proper regulation of calcium release
into the cytoplasm.[16] This controlled calcium signaling, in turn, influences downstream
pathways such as the MAPK/ERK pathway.[15] Activation of MAPK/ERK leads to the
phosphorylation and activation of the transcription factor CREB (CAMP response element-
binding protein).[15] Phosphorylated CREB promotes the transcription of neurotrophic factors,
most notably Brain-Derived Neurotrophic Factor (BDNF).[18] The upregulation of BDNF and
the modulation of MAPK/ERK signaling contribute to neuroprotection, synaptic plasticity, and
ultimately, cognitive enhancement.[15][18]

Experimental Workflow for Investigating Convolamine's
Mechanism
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Caption: Experimental workflow for convolamine research.
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Conclusion

Convolamine, a tropane alkaloid from Convolvulus pluricaulis, represents a fascinating
example of a traditional herbal medicine constituent whose therapeutic effects are being
elucidated through modern pharmacology. Its role as a positive allosteric modulator of the
Sigma-1 Receptor provides a clear molecular basis for the cognitive-enhancing and
neuroprotective properties attributed to Shankhpushpi in Ayurvedic medicine. The data and
protocols presented in this guide offer a comprehensive resource for researchers and drug
development professionals interested in the further investigation and potential therapeutic
application of convolamine and other S1R modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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